molecular formula C11H12BrN B1403027 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 885269-31-8

7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

Cat. No.: B1403027
CAS No.: 885269-31-8
M. Wt: 238.12 g/mol
InChI Key: GNMLQBNEROBNLK-UHFFFAOYSA-N
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Description

7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is a chemical compound . It has a molecular formula of C11H12BrN and a molecular weight of 238.12 . The compound contains a total of 27 bonds, including 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 ten-membered ring, and 1 secondary amine (aliphatic) .


Molecular Structure Analysis

The molecular structure of 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is characterized by a spiro arrangement of a cyclopropane ring and an isoquinoline ring . This structure includes a total of 27 bonds, 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 three-membered ring(s), 2 six-membered ring(s), 1 ten-membered ring(s), and 1 secondary amine(s) (aliphatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] include a predicted boiling point of 303.7±42.0 °C and a predicted density of 1.47±0.1 g/cm3 . The molecular formula is C11H12BrN and the molecular weight is 238.12 .

Scientific Research Applications

  • Bronchodilator Activity : A study by Okuda et al. (2012) investigated the rearrangement reaction of 5-amino-1,2-dihydrofuro[2,3-c]isoquinolines with α,ω-dibromoalkanes. They found that certain products of this reaction exhibited significant bronchodilator activity, indicating potential applications in respiratory medicine (Okuda, Yoshida, Hirota, & Sasaki, 2012).

  • Synthesis of New Compounds : Aghekyan et al. (2019) reported on the synthesis of new 2′-(2- and 3-Aminopropanoyl)-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentane-1,4′-isoquinoline]-1′-carboxamides. Such synthetic processes contribute to the development of novel compounds with potential therapeutic applications (Aghekyan, Mkryan, & Panosyan, 2019).

  • Rearrangement and Cyclization : Goti et al. (1989) explored the rearrangement of isoxazoline-5-spiro derivatives, leading to various bicyclic compounds. This study highlights the potential for creating complex molecular structures with diverse applications (Goti, Brandi, Danza, Guarna, Donati, & Sarlo, 1989).

  • Photophysical Properties : A paper by Silva et al. (2021) discussed the synthesis of 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes]. They examined the photophysical properties of these compounds, indicating potential in light-sensitive applications (Silva, Stefanello, Feitosa, Frizzo, Martins, Zanatta, Iglesias, & Bonacorso, 2021).

Properties

IUPAC Name

7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-9-1-2-10-8(5-9)6-13-7-11(10)3-4-11/h1-2,5,13H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMLQBNEROBNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745165
Record name 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-31-8
Record name 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 2
7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 3
Reactant of Route 3
7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 4
7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 5
7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 6
7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

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